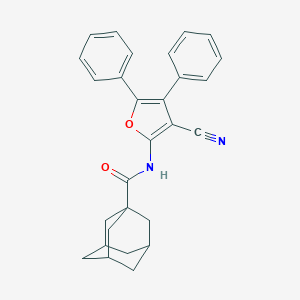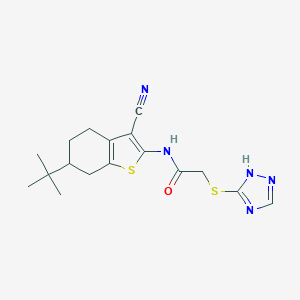![molecular formula C24H28FN5O3S B305993 2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B305993.png)
2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a chemical compound that has shown promising results in scientific research. It is a triazole derivative that has been synthesized using a specific method.
Wirkmechanismus
The mechanism of action of 2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce oxidative stress and inflammation, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide in lab experiments is its potential use in cancer treatment and the treatment of other diseases. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, further research is needed to fully understand its potential side effects and toxicity.
Zukünftige Richtungen
For research on 2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide include further investigation into its mechanism of action, potential side effects, and toxicity. Additionally, it may be beneficial to investigate its use in combination with other drugs for the treatment of cancer and other diseases. Further research may also be needed to determine its potential use in other areas of scientific research.
Synthesemethoden
The synthesis of 2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves the reaction of 4-isopropylphenylhydrazine with ethyl 4-chloroacetoacetate to form 4-isopropylphenylhydrazine-1-carboxylate. The resulting compound is then reacted with 4-fluoroaniline and sodium sulfide to form the desired product.
Wissenschaftliche Forschungsanwendungen
2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been investigated for its use in cancer treatment. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-{[4-ethyl-5-({[(4-isopropylphenoxy)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide |
|---|---|
Molekularformel |
C24H28FN5O3S |
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
N-[[4-ethyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C24H28FN5O3S/c1-4-30-21(13-26-22(31)14-33-20-11-5-17(6-12-20)16(2)3)28-29-24(30)34-15-23(32)27-19-9-7-18(25)8-10-19/h5-12,16H,4,13-15H2,1-3H3,(H,26,31)(H,27,32) |
InChI-Schlüssel |
BXSFJQWVBAZTMC-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)CNC(=O)COC3=CC=C(C=C3)C(C)C |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)CNC(=O)COC3=CC=C(C=C3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B305910.png)
![ethyl 4-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B305911.png)
![2-[5-(1-adamantyl)-2-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B305913.png)

![Ethyl 5-acetyl-2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B305917.png)


![N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B305921.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B305922.png)
![N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305923.png)
![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B305924.png)
![N-{1-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305926.png)
![N-cyclohexyl-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305932.png)
![N-{1-[4-ethyl-5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305933.png)